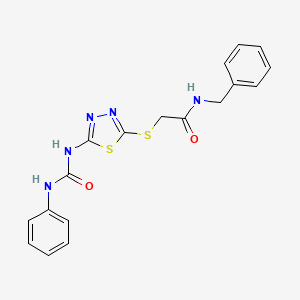

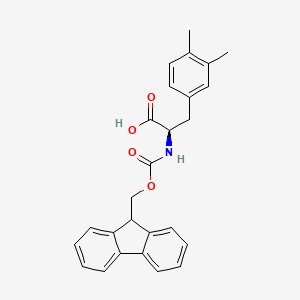

N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

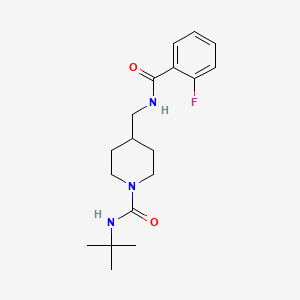

“N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups including a benzyl group, a phenylureido group, a thiadiazol group, and an acetamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions of aromatic amines with K2S and DMSO to provide benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzyl and phenylureido groups are aromatic, the thiadiazol group contains a ring structure with sulfur and nitrogen atoms, and the acetamide group contains a carbonyl and an amine .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzothiazole ring could be opened in the presence of an aryl glyoxal, followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .科学的研究の応用

Heterocyclic Synthesis and Cascade Reactions

N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives have been utilized as starting materials for the synthesis of various heterocyclic compounds. For instance, thioureido-acetamides are accessible via gas-solid reactions and serve as precursors for one-pot cascade reactions leading to heterocycles like 2-iminothiazoles, thioparabanic acids, and others with excellent atom economy. These methodologies offer benign new accesses to important heterocycles, demonstrating the compound's utility in organic synthesis and drug discovery processes (Schmeyers & Kaupp, 2002).

Antitumor Activity

Research on this compound derivatives has also revealed potential antitumor activities. New derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity against various human tumor cell lines. Some compounds have shown considerable anticancer activity, highlighting the potential of these derivatives in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Applications

The antimicrobial potential of this compound derivatives has been extensively investigated. Compounds synthesized from this scaffold have displayed promising antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungal strains. This indicates their potential as lead compounds for developing new antimicrobial agents, addressing the increasing need for novel treatments against resistant microbial strains (Rezki, 2016).

Glutaminase Inhibition for Cancer Therapy

Derivatives of this compound have been explored as glutaminase inhibitors, demonstrating significant potential in cancer therapy. These compounds, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have shown to attenuate the growth of cancer cells in vitro and in mouse models. Their development contributes to the growing field of targeted cancer therapies, focusing on metabolic pathways crucial for tumor growth and survival (Shukla et al., 2012).

特性

IUPAC Name |

N-benzyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S2/c24-15(19-11-13-7-3-1-4-8-13)12-26-18-23-22-17(27-18)21-16(25)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,24)(H2,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXGHHSCMZIEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-3-nitrophenyl)amino)formamide](/img/structure/B2672482.png)

![7-[(3-chlorophenyl)methyl]-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2672484.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2672488.png)

![N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2672494.png)

![2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2672501.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B2672503.png)